4-(3-Acetylaminophenyl)-2-nitrophenol
Description
4-(3-Acetylaminophenyl)-2-nitrophenol is a nitrophenol derivative featuring a phenyl ring substituted with an acetylated amino group at the 3-position, attached to the 4-position of the phenolic ring. The nitro group (-NO₂) occupies the ortho position relative to the hydroxyl (-OH) group.
Properties
IUPAC Name |
N-[3-(4-hydroxy-3-nitrophenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9(17)15-12-4-2-3-10(7-12)11-5-6-14(18)13(8-11)16(19)20/h2-8,18H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQDGDAUMWLAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686286 | |
| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-11-5 | |
| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Acetylaminophenyl)-2-nitrophenol typically involves a multi-step process:
Nitration: The starting material, phenol, undergoes nitration to introduce the nitro group at the ortho position.
Acetylation: The amino group is introduced through acetylation, where an acetyl group is added to the amino group on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group.
Reduction: The nitro group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-(3-Acetylaminophenyl)-2-aminophenol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
4-(3-Acetylaminophenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(3-Acetylaminophenyl)-2-nitrophenol involves its interaction with biological molecules. The nitrophenol group can participate in redox reactions, while the acetylamino group can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Effects
Substituent Influence on Acidity
The acidity of the phenolic -OH group is significantly influenced by substituents:
- Electron-withdrawing groups (EWGs): Increase acidity by stabilizing the deprotonated phenoxide ion.
- Electron-donating groups (EDGs): Decrease acidity by destabilizing the phenoxide ion.
The acetylated amino group (AcNH) acts as a weak EDG due to resonance effects, resulting in lower acidity compared to chloro or sulfonyl analogs but higher than methoxymethyl derivatives.
Melting Points and Solubility
Melting points are influenced by molecular symmetry, hydrogen bonding, and substituent bulk:
The acetylaminophenyl group increases molecular weight and introduces hydrogen-bonding capacity, likely raising the melting point compared to simpler derivatives like 4-amino-2-nitrophenol. However, steric hindrance from the phenyl ring may reduce solubility in polar solvents.
Nitration and Functionalization
Nitrophenols are often intermediates in electrophilic substitution reactions. The acetylaminophenyl group in the target compound may direct further substitution reactions to specific positions on the aromatic ring. For example:
- Chloro analogs: The 3-Cl substituent in 4-(3-chlorophenyl)-2-nitrophenol enhances electrophilic substitution at positions ortho/para to the Cl .
- Adamantyl analogs : Bulky groups (e.g., adamantyl) hinder reactivity but improve thermal stability .
Agrochemical and Pharmaceutical Potential
- Chloro derivatives : Used in pesticide synthesis due to enhanced lipophilicity and stability .
- Sulfonyl derivatives : Applied in optoelectronics or as enzyme inhibitors .
- Target Compound: The acetylated amino group may improve bioavailability, making it suitable as a drug intermediate (e.g., kinase inhibitors or antimicrobial agents) .
Key Differentiators
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